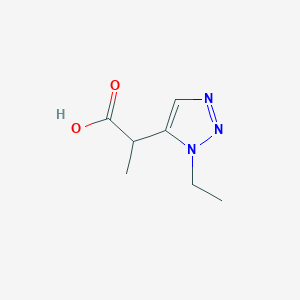
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring . The reaction is typically carried out in an aqueous medium with copper sulfate pentahydrate and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials such as dyes, photostabilizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: The parent compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different reactivity and applications.
Imidazole: A structurally related compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II sets it apart from other triazole derivatives .
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-(3-ethyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(4-8-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
OUENNUXUVPFTEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CN=N1)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)



![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
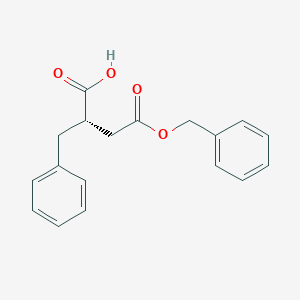
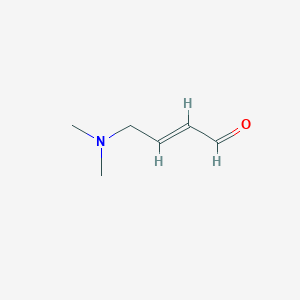
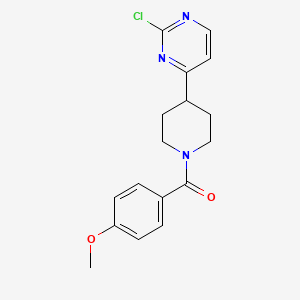

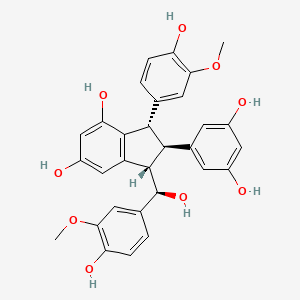
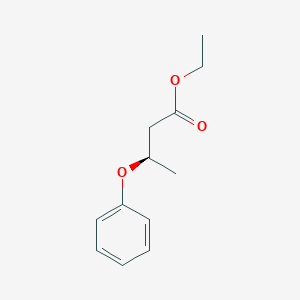
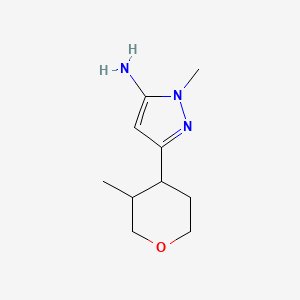
![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
